
6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone semicarbazone” is part of the isoquinoline family, a significant class of heterocyclic aromatic organic compounds. Isoquinoline derivatives, including semicarbazones and thiosemicarbazones, have garnered interest for their diverse pharmacological activities and potential in various synthetic applications.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multi-step reactions starting from readily available precursors. For example, the synthesis of related compounds involves condensation reactions, cyclization, and functional group transformations. The synthesis can be tailored to introduce specific functional groups, such as semicarbazone moieties, at targeted positions within the molecule (Rozwadowska et al., 2002).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including semicarbazone analogs, is characterized by X-ray diffraction and various spectroscopic methods. These analyses confirm the placement of substituents and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and potential biological activity (Rozwadowska et al., 2002).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including oxidation and condensation with other reactants to form new compounds. The reactivity can be influenced by the substituents present on the isoquinoline core and the semicarbazone moiety, leading to a wide range of possible products and derivatives with diverse properties (Liu et al., 1995).
Physical Properties Analysis
The physical properties, such as melting point and solubility, of isoquinoline derivatives are determined by their molecular structure. The introduction of dimethoxy and dimethyl groups, along with the semicarbazone moiety, can affect these properties, influencing the compound's behavior in different solvents and conditions (Rozwadowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of isoquinoline derivatives are influenced by the electron-donating and withdrawing effects of substituents like methoxy and methyl groups. These effects can affect the compound's behavior in chemical reactions, such as nucleophilic attacks and electrophilic substitutions, further broadening the scope of potential chemical transformations and applications (Liu et al., 1995).
Propriétés
IUPAC Name |
[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)7-8-5-10(20-3)11(21-4)6-9(8)12(16-14)17-18-13(15)19/h5-6H,7H2,1-4H3,(H,16,17)(H3,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXVVPFSQLHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

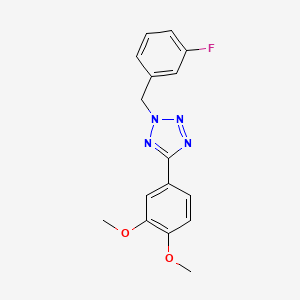
![N-(1,1-dioxidotetrahydro-3-thienyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5647101.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5647102.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647108.png)
![N-[4-(diethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5647111.png)
![1-[2-(3,4-dichlorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5647115.png)
![7-(1-phenyl-1H-tetrazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5647122.png)
![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)
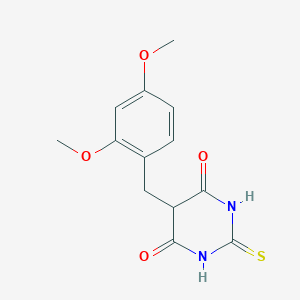
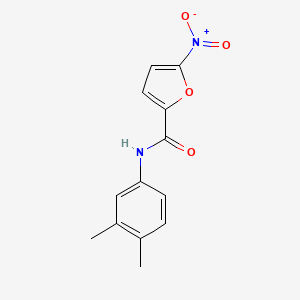
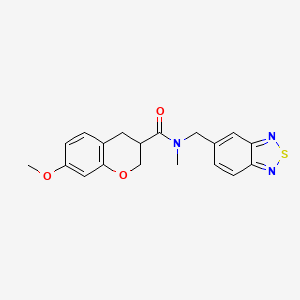
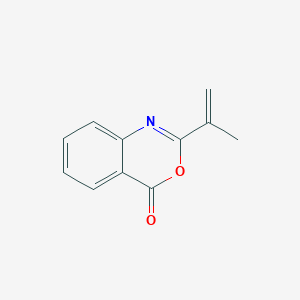
![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)
